molecular formula C13H10ClN3OS B4505188 2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide

2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide

Cat. No.: B4505188
M. Wt: 291.76 g/mol
InChI Key: YMISTXFRQHYMRS-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C13H10ClN3OS and its molecular weight is 291.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.0233108 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The research into compounds closely related to "2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide" has led to the development of novel synthetic routes and the exploration of their chemical properties. For instance, Janardhan et al. (2014) presented a synthetic route for the formation of thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, emphasizing the versatility of related compounds in synthesizing complex heterocycles with potential pharmacological importance (Janardhan et al., 2014). Similarly, the work by Borad et al. (2015) on synthesizing novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives highlighted the potential of such compounds as potent antibacterial agents, showcasing their role in developing new therapeutic agents (Borad et al., 2015).

Biological Activities and Pharmacological Potential

The biological activities of compounds structurally related to "this compound" have been extensively studied. Kumar and MisraNeeraj (2014) conducted a theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, revealing significant biological activities and potential coordination ability, suggesting these molecules could have pharmacological importance (Kumar & MisraNeeraj, 2014). Moreover, Stec et al. (2011) investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including compounds with a benzothiazole moiety, underscoring their efficacy in vitro and in vivo, which points to the therapeutic potential of such compounds in cancer treatment (Stec et al., 2011).

Emerging Applications and Investigations

Research also delves into exploring the reactivity, coordination ability, and biological activity of related compounds. Al-Ostoot et al. (2020) synthesized and analyzed a novel indole acetamide derivative, highlighting its anti-inflammatory activity through in silico modeling, providing insights into the compound's binding interactions and potential therapeutic applications (Al-Ostoot et al., 2020). Similarly, the study by Mary et al. (2020) on benzothiazolinone acetamide analogs emphasized their potential in dye-sensitized solar cells (DSSCs), showcasing the broader applicability of these compounds beyond pharmacology (Mary et al., 2020).

Properties

IUPAC Name

2-(6-chloroindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-10-2-1-9-3-5-17(11(9)7-10)8-12(18)16-13-15-4-6-19-13/h1-7H,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMISTXFRQHYMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide
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2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide
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2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide
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2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide
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2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide
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2-(6-chloro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.